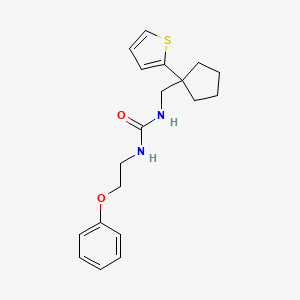
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is a complex organic compound that features a phenoxyethyl group, a thiophenyl-substituted cyclopentyl group, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For instance, the phenoxyethyl group can be introduced via a nucleophilic substitution reaction, while the thiophenyl-substituted cyclopentyl group can be synthesized through a series of cyclization and substitution reactions. The final coupling step often involves the use of urea derivatives under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenoxyethyl or thiophenyl groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety or the aromatic rings, resulting in the formation of amines or reduced aromatic systems.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings and the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (e.g., acidic, basic, or neutral pH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or reduced aromatic compounds. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used.
科学研究应用
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The phenoxyethyl and thiophenyl groups could facilitate binding to specific sites, while the urea moiety might participate in hydrogen bonding or other interactions. The pathways involved could include signal transduction, metabolic processes, or cellular transport mechanisms.
相似化合物的比较
Similar Compounds
1-(2-Phenoxyethyl)-3-(cyclopentylmethyl)urea: Lacks the thiophenyl group, which may affect its binding properties and reactivity.
1-(2-Phenoxyethyl)-3-((1-phenylcyclopentyl)methyl)urea: Contains a phenyl group instead of a thiophenyl group, potentially altering its electronic and steric properties.
1-(2-Phenoxyethyl)-3-((1-(furan-2-yl)cyclopentyl)methyl)urea: Features a furan ring instead of a thiophenyl group, which could influence its chemical behavior and biological activity.
Uniqueness
1-(2-Phenoxyethyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties. This uniqueness can affect its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-18(20-12-13-23-16-7-2-1-3-8-16)21-15-19(10-4-5-11-19)17-9-6-14-24-17/h1-3,6-9,14H,4-5,10-13,15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOSJFRXHEMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842359.png)
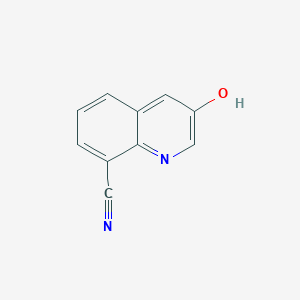
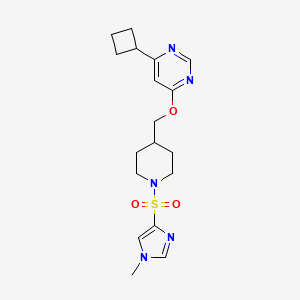
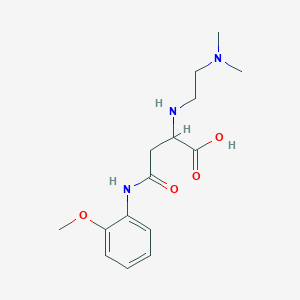
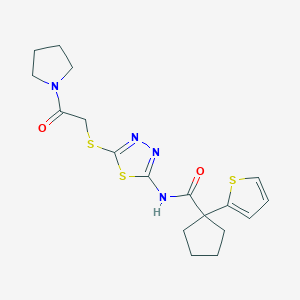
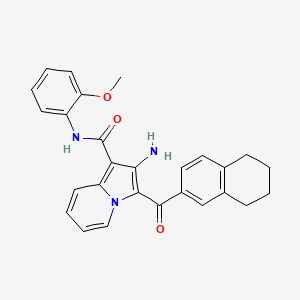
![4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2842373.png)
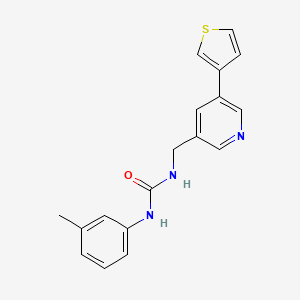
![3-(2-ethoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842376.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2842377.png)
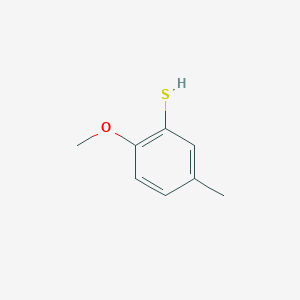

![N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2842382.png)
![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842383.png)
